1,3-dimethyl-7-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-7-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20N8O3 and its molecular weight is 420.433. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Coordination Chemistry and Metal Complexes
The study of the second coordination sphere in 8-azaxanthinato salts of divalent metal aquacomplexes highlights the interaction of purine derivatives (including those structurally related to 1,3-dimethyl-7-(2-oxo-2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)-1H-purine-2,6(3H,7H)-dione) with divalent cations like Mn, Co, Ni, Zn, and Cd. These interactions lead to well-defined hydrogen bond networks in solid-state structures, demonstrating the potential of these compounds in the design of new materials with specific coordination environments (Maldonado et al., 2009).
Antiviral Research
The synthesis and evaluation of pyrimidine-dione derivatives, closely related to the specified compound, have shown antiviral activities against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). This research suggests the potential application of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).
Anticancer, Anti-HIV, and Antimicrobial Activities
Triazino and triazolopurine derivatives have been synthesized and tested for their anticancer, anti-HIV, and antimicrobial activities. Certain compounds exhibited significant activity against melanoma, non-small lung cancer, breast cancer, and HIV-1, demonstrating the therapeutic potential of these molecules in treating various diseases (Ashour et al., 2012).
Polymer and Material Science
The synthesis of a reactive modifier for epoxy resin that enhances thermal mechanical properties through multiple hydrogen-bonded networks showcases the utility of compounds with azetidine-2,4-dione functionalities. This research illustrates the application of these chemicals in improving the performance of polymeric materials (Juang et al., 2011).
Synthesis and Reactivity Studies
Investigations into the synthesis of 3-butadienylazetidinones and their Diels-Alder cycloaddition reactions, as well as studies on the photochemical reactivity of related compounds, contribute to the understanding of their chemical behavior. These studies are crucial for developing new synthetic methodologies and understanding the fundamental reactivity of purine-dione derivatives (Sharma et al., 1996).
Properties
IUPAC Name |
1,3-dimethyl-7-[2-oxo-2-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O3/c1-24-18-17(19(30)25(2)20(24)31)27(12-21-18)11-16(29)26-8-14(9-26)28-10-15(22-23-28)13-6-4-3-5-7-13/h3-7,10,12,14H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZINMFBMBGSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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